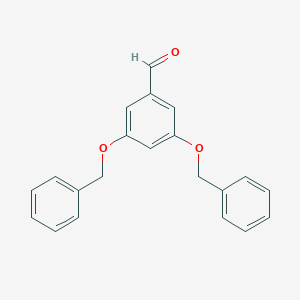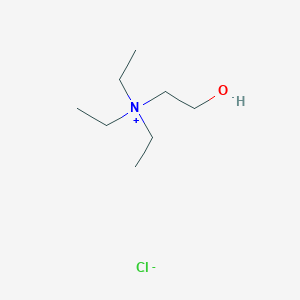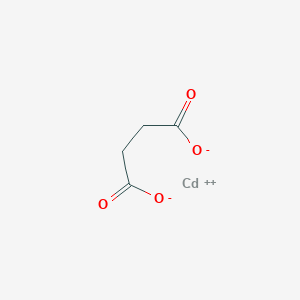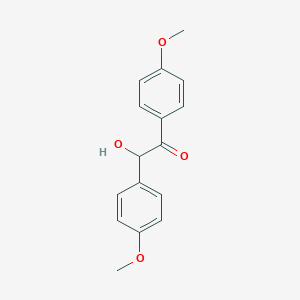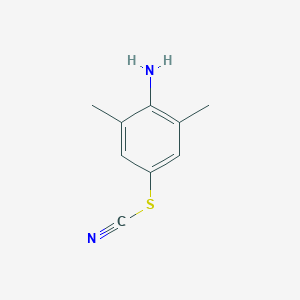
4-Amino-3,5-dimethylphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-3,5-dimethylphenyl thiocyanate is a chemical compound involved in various synthetic and analytical chemistry applications. While specific studies directly addressing this compound were not found, insights can be drawn from related research on similar thiocyanate compounds and their synthesis, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions with thiocyanate sources. For example, donor–acceptor cyclopropanes reacting with ammonium thiocyanate under catalysis can yield thiophene derivatives, indicating a potential pathway for synthesizing compounds with thiocyanate groups (Jacob et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of thiocyanate compounds can be performed using techniques like X-ray diffraction, revealing insights into bond lengths, angles, and overall conformation. For example, studies on dimethyl 2,2'-bithiophene derivatives have shown the impact of substituents on ring planarity and conformation, which could be relevant for understanding the structural aspects of 4-Amino-3,5-dimethylphenyl thiocyanate (Pomerantz et al., 2002).
Chemical Reactions and Properties
The reactivity of thiocyanate compounds involves various chemical transformations, such as cycloadditions and functionalization reactions. The electrosynthesis approach for C–H functionalization, followed by C–S and C–N bond formation, demonstrates the versatility of thiocyanate compounds in synthesizing α,β-unsaturated carbonyl derivatives with amino and thiocyanato groups, providing a glimpse into the chemical behavior of 4-Amino-3,5-dimethylphenyl thiocyanate (Kang et al., 2016).
Physical Properties Analysis
The physical properties of thiocyanate compounds, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. While specific data on 4-Amino-3,5-dimethylphenyl thiocyanate are not available, related research on thiophene derivatives and their solid-state structures offer insights into how substituents affect these properties (Ji, 2006).
Chemical Properties Analysis
The chemical properties of thiocyanate compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on arylsubstituted halogen(thiocyanato)amides and their cyclization and antimicrobial properties highlight the potential for functional diversity and application of thiocyanate compounds in various domains (Baranovskyi et al., 2018).
Scientific Research Applications
Organic Thiocyanates
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : Organic thiocyanates, including “4-Amino-3,5-dimethylphenyl thiocyanate”, are organic compounds containing the functional group RSCN. They are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .
- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .
- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .
Synthesis of Triazines and Tetrazines
- Specific Scientific Field : Heterocyclic Chemistry .
- Comprehensive and Detailed Summary of the Application : Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .
- Detailed Description of the Methods of Application or Experimental Procedures : The synthesis of triazines and tetrazines involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Thorough Summary of the Results or Outcomes Obtained : Triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis of Decorated Six-Membered Heterocycles
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used in the synthesis of decorated six-membered heterocycles . These compounds are of interest due to their potential pharmacological activity .
- Detailed Description of the Methods of Application or Experimental Procedures : The specific synthetic route would depend on the exact heterocycle being synthesized .
- Thorough Summary of the Results or Outcomes Obtained : The outcomes would depend on the specific reaction conditions and the exact heterocycle being synthesized .
Synthesis of Other Organic Thiocyanates
- Specific Scientific Field : Organic Chemistry .
- Comprehensive and Detailed Summary of the Application : “4-Amino-3,5-dimethylphenyl thiocyanate” could potentially be used as a starting material in the synthesis of other organic thiocyanates . These compounds are valued building blocks that allow efficient access to various sulfur-containing functional groups and scaffolds .
- Detailed Description of the Methods of Application or Experimental Procedures : The most common synthesis route for organic thiocyanates is the reaction between alkyl halides and alkali thiocyanate in aqueous media .
- Thorough Summary of the Results or Outcomes Obtained : Organic thiocyanates have a wide range of applications in the synthesis of other organic compounds .
properties
IUPAC Name |
(4-amino-3,5-dimethylphenyl) thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKTVTOQIRALCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367864 |
Source


|
| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethylphenyl thiocyanate | |
CAS RN |
14031-02-8 |
Source


|
| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

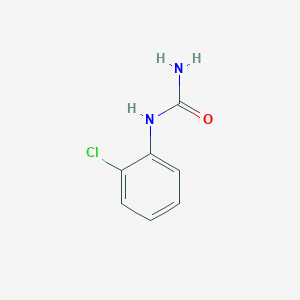
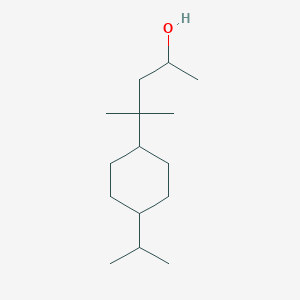

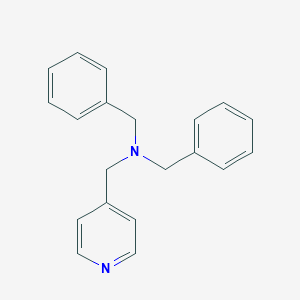
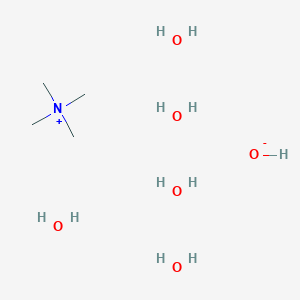

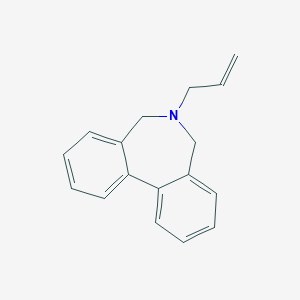
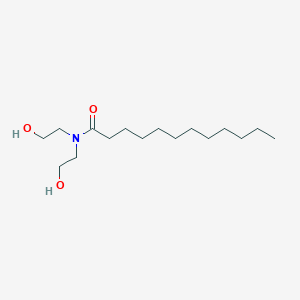
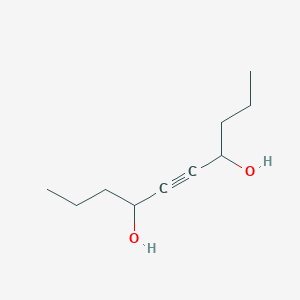
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
